molecular formula C16H12INO B1464148 6-(4-Iodophenoxymethyl)quinoline CAS No. 1306628-09-0

6-(4-Iodophenoxymethyl)quinoline

Cat. No.: B1464148
CAS No.: 1306628-09-0
M. Wt: 361.18 g/mol
InChI Key: GGXWGIKQVRYBIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline is one of the important classes of heterocyclic compounds which have gained considerable importance because of its high pharmaceutical efficacy and broad range of biological activities . The synthesis of quinoline derivatives has been achieved via expeditious synthetic approaches .


Molecular Structure Analysis

The molecular structure of 6-(4-Iodophenoxymethyl)quinoline consists of a benzene ring fused with a pyridine ring . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives, including those similar to 6-(4-Iodophenoxymethyl)quinoline, have been synthesized using advanced techniques such as Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. The synthesized compounds have been subjected to comprehensive structural analysis using techniques like NMR, FT-IR, UV–Vis, and X-ray diffraction analysis. These studies reveal insights into the molecular geometry, bond orbital analysis, and electronic transitions of these compounds, demonstrating their potential in nonlinear optical (NLO) applications due to their significant molecular stability and electron-donating capabilities (Khalid et al., 2019).

Optical Properties

Research on quinoline derivatives has also extended to their optical properties, particularly in the context of thin films. Studies have focused on the photophysical behaviors, such as absorption parameters and electron transitions, of these compounds. The findings suggest applications in materials science, where the optical characteristics of quinoline derivatives can be harnessed for various technological advancements (Zeyada et al., 2016).

Biological and Biochemical Activities

Quinoline-based compounds exhibit a broad spectrum of biological and biochemical activities, including anticancer, antimicrobial, and anti-inflammatory effects. These activities are attributed to the synthetic versatility of quinoline, which allows the generation of structurally diverse derivatives. The mode of action of these compounds has been explored in the inhibition of various biological targets, such as tyrosine kinases, proteasomes, tubulin polymerization, and DNA repair mechanisms. This highlights the potential of quinoline derivatives in drug development and the refinement of anticancer therapies (Solomon & Lee, 2011).

Anticorrosive Materials

The application of quinoline derivatives as anticorrosive materials has been reviewed, with a focus on their effectiveness against metallic corrosion. These compounds form stable chelating complexes with surface metallic atoms, showcasing their potential as green corrosion inhibitors. This area of research underscores the importance of quinoline derivatives in industrial applications, where they can provide a more environmentally friendly approach to corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

The mechanism of action of quinolines involves their interaction with bacterial type II topoisomerases, gyrase and topoisomerase IV . Mutations in these enzymes can lead to resistance .

Future Directions

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .

Properties

IUPAC Name

6-[(4-iodophenoxy)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c17-14-4-6-15(7-5-14)19-11-12-3-8-16-13(10-12)2-1-9-18-16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXWGIKQVRYBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)COC3=CC=C(C=C3)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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